SHP389

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

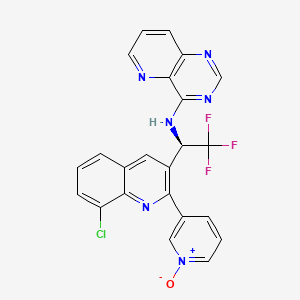

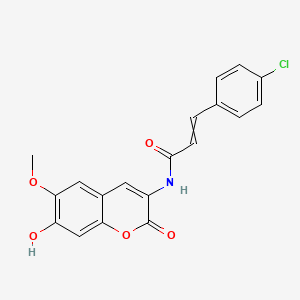

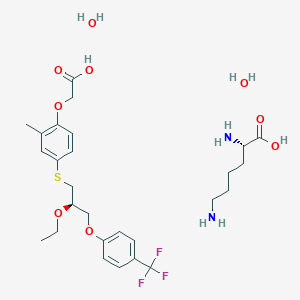

SHP389 is an allosteric inhibitor of SHP2 . It has an IC50 of 36 nM for both SHP2 and p-ERK .

Synthesis Analysis

SHP389 was identified through a series of studies that involved hit finding, evaluation, and structure-based scaffold morphing . These studies led to the identification of multiple 5,6-fused bicyclic scaffolds that bind to the same allosteric tunnel as SHP099 . The structural diversity permitted by the tunnel pharmacophore culminated in the identification of pyrazolopyrimidinones, such as SHP389 .Molecular Structure Analysis

The molecular formula of SHP389 is C23H29ClN8O2 . Its molecular weight is 484.98 . In the cocrystal structure of SHP2 in complex with SHP389, the cyclopropyl group of SHP389 is exposed to the solvent .Physical And Chemical Properties Analysis

SHP389 is a solid substance with a color ranging from white to off-white . It is soluble in DMSO at a concentration of 100 mg/mL .Applications De Recherche Scientifique

Understanding and Perception of Scientific Research

The conceptual development of high school students' understanding of scientific research was examined in a series of classroom projects guided by curricula designed to foster student-scientist partnerships. However, the study found that students' conceptual understanding of scientific research remained rudimentary throughout the year, with uniformed notions of scientific questioning, data collection, and little experience with data analysis or communication of findings (Moss, Abrams & Kull, 1998).

Impact on Teachers and Students in Science Education

A study called “Students, Teachers, and Rangers and Research Scientists” (STaRRS) was incorporated into the “Expedition: Yellowstone!” program to assess its impact on teachers' and students' content knowledge growth and attitudes about science and scientists. The study showed significant positive shifts in teachers' attitudes towards science and their pedagogical choices, alongside significant content knowledge gains and increased positive attitudes in students towards science and scientists (Houseal, Abd‐El‐Khalick & DeStefano, 2014).

Data Sharing Practices and Perceptions among Scientists

A survey involving 1329 scientists explored current data sharing practices and perceptions of the barriers and enablers of data sharing in scientific research. The study revealed that scientists are often reluctant to make their data electronically available due to reasons such as insufficient time and lack of funding. However, most respondents were willing to share their data under certain conditions, like formal citation and sharing reprints (Tenopir et al., 2011).

Research Consultation Clinic to Promote Primary Care Research

The implementation of research consultation clinics (RCC) was reviewed to understand its impact on research activities and outcome indicators. RCC was introduced to enable free face-to-face consultation between experienced and novice researchers on specific research topics. The study concluded that RCC is a feasible model to catalyze multi-disciplinary research in primary care institutions (Tan, Tan & Kin, 2013).

Mécanisme D'action

SHP389 works by inhibiting SHP2, a nonreceptor protein tyrosine phosphatase within the mitogen-activated protein kinase (MAPK) pathway controlling cell growth, differentiation, and oncogenic transformation . SHP2 also participates in the programmed cell death pathway (PD-1/PD-L1) governing immune surveillance .

Orientations Futures

Propriétés

Numéro CAS |

2235394-90-6 |

|---|---|

Nom du produit |

SHP389 |

Formule moléculaire |

C23H29ClN8O2 |

Poids moléculaire |

484.989 |

Nom IUPAC |

6-((3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(3-chloro-2-(cyclopropylamino)pyridin-4-yl)-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 |

Clé InChI |

URUPFUYPXLMTMT-KPZWWZAWSA-N |

SMILES |

O=C1C2=C(C3=C(Cl)C(NC4CC4)=NC=C3)NN=C2N=C(N(CC5)CCC65[C@H](N)[C@H](C)OC6)N1C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SHP389; SHP-389; SHP 389; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)